molecular formula C28H28O6 B1587997 Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris- CAS No. 66072-38-6

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-

Cat. No.: B1587997
CAS No.: 66072-38-6
M. Wt: 460.5 g/mol
InChI Key: UJWXADOOYOEBCW-UHFFFAOYSA-N
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Description

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-: is a complex organic compound with the molecular formula C28H28O6 . It is a type of oxirane, also known as an epoxide, which contains a three-membered ring structure with an oxygen atom. This compound is characterized by its multiple phenylene groups linked through methylene bridges, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris- typically involves multi-step organic reactions. One common approach is the epoxidation of a precursor molecule containing phenylene groups. This can be achieved using strong oxidizing agents such as peroxides or peracids under controlled conditions to ensure the formation of the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-: can undergo various types of chemical reactions, including:

  • Oxidation: : The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.

  • Reduction: : Reduction reactions can open the epoxide ring, leading to the formation of alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the epoxide ring, resulting in the formation of new compounds.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and peracids such as meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-: has a wide range of applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and polymers.

  • Biology: : The compound can be used as a probe or reagent in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Industry: : The compound is used in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism by which Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris- exerts its effects involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophiles, leading to the formation of new chemical bonds and the modification of biological molecules. This reactivity makes it a valuable tool in chemical synthesis and biological research.

Comparison with Similar Compounds

Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-: is unique due to its complex structure and multiple phenylene groups. Similar compounds include other oxiranes and epoxides, but the presence of the phenylene moieties and the specific arrangement of the methylene bridges set it apart. These structural differences contribute to its distinct chemical properties and applications.

List of Similar Compounds

  • Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-

  • Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-

  • Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-

  • Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-

Properties

CAS No.

66072-38-6

Molecular Formula

C28H28O6

Molecular Weight

460.5 g/mol

IUPAC Name

2-[[2-[bis[2-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane

InChI

InChI=1S/C28H28O6/c1-4-10-25(32-16-19-13-29-19)22(7-1)28(23-8-2-5-11-26(23)33-17-20-14-30-20)24-9-3-6-12-27(24)34-18-21-15-31-21/h1-12,19-21,28H,13-18H2

InChI Key

UJWXADOOYOEBCW-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6

Key on ui other cas no.

66072-38-6

physical_description

Pellets or Large Crystals

Pictograms

Irritant

Origin of Product

United States

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